molecular formula C16H9Cl3N2O B13078717 4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile

4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile

Cat. No.: B13078717
M. Wt: 351.6 g/mol
InChI Key: MSIPSADMGVXJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a hydroxy group, a trichlorophenyl group, and an acetonitrile group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxy and trichlorophenyl groups. The acetonitrile group is then added in the final steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions or with the aid of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyindole-3-acetonitrile: Lacks the trichlorophenyl group, resulting in different chemical properties and biological activities.

    7-(2,3,6-Trichlorophenyl)indole-3-acetonitrile:

Uniqueness

4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H9Cl3N2O

Molecular Weight

351.6 g/mol

IUPAC Name

2-[4-hydroxy-7-(2,3,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C16H9Cl3N2O/c17-10-2-3-11(18)15(19)14(10)9-1-4-12(22)13-8(5-6-20)7-21-16(9)13/h1-4,7,21-22H,5H2

InChI Key

MSIPSADMGVXJDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1C3=C(C=CC(=C3Cl)Cl)Cl)CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.